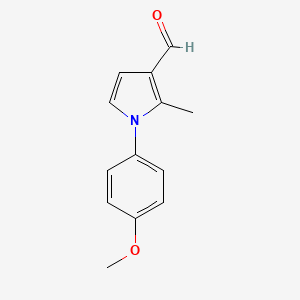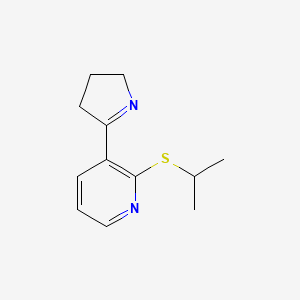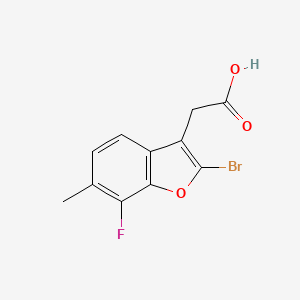
3-(1-Benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Bencilpirrolidin-2-il)-6-cloro-2-metilpiridina es un compuesto que presenta un anillo de pirrolidina, un grupo bencilo y un anillo de piridina clorado.
Métodos De Preparación
La síntesis de 3-(1-Bencilpirrolidin-2-il)-6-cloro-2-metilpiridina típicamente implica la construcción del anillo de pirrolidina seguida de la funcionalización. Un método común involucra la reacción de 2-cloro-3-metilpiridina con bencilamina bajo condiciones específicas para formar el producto deseado. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, el solvente y los catalizadores, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
3-(1-Bencilpirrolidin-2-il)-6-cloro-2-metilpiridina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, especialmente en el anillo de piridina clorado, utilizando reactivos como el metóxido de sodio. Los principales productos formados dependen de los reactivos y las condiciones específicas utilizadas en estas reacciones.
Aplicaciones Científicas De Investigación
Este compuesto tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se puede utilizar en estudios que involucran unión a receptores e inhibición enzimática.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 3-(1-Bencilpirrolidin-2-il)-6-cloro-2-metilpiridina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de pirrolidina puede mejorar la afinidad de unión y la selectividad, mientras que el anillo de piridina clorado puede influir en las propiedades farmacocinéticas del compuesto. Las vías exactas involucradas dependen del contexto biológico específico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Los compuestos similares incluyen otros derivados de pirrolidina y piridinas cloradas. Por ejemplo:
3-(1-Bencilpirrolidin-2-il)piridina: Carece del átomo de cloro, lo que puede afectar su reactividad y propiedades de unión.
3-(1-Bencilpirrolidin-2-il)-6-cloropiridina: Estructura similar pero sin el grupo metilo, lo que puede influir en sus propiedades estéricas y electrónicas. La singularidad de 3-(1-Bencilpirrolidin-2-il)-6-cloro-2-metilpiridina radica en su combinación específica de grupos funcionales, que pueden conferir propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C17H19ClN2 |
|---|---|
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
3-(1-benzylpyrrolidin-2-yl)-6-chloro-2-methylpyridine |
InChI |
InChI=1S/C17H19ClN2/c1-13-15(9-10-17(18)19-13)16-8-5-11-20(16)12-14-6-3-2-4-7-14/h2-4,6-7,9-10,16H,5,8,11-12H2,1H3 |
Clave InChI |
OESPCCGEVKNVNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)Cl)C2CCCN2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11803858.png)










